N-(3-Thienylmethyl)-1-propanamine hydrochloride

Beschreibung

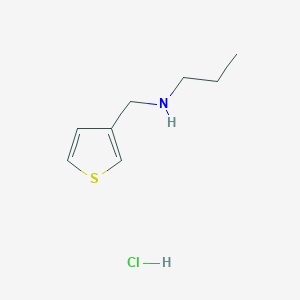

N-(3-Thienylmethyl)-1-propanamine hydrochloride is an organic compound that features a thienylmethyl group attached to a propanamine backbone

Eigenschaften

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h3,5,7,9H,2,4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPOHXHOYGNJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CSC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Thienylmethyl)-1-propanamine hydrochloride typically involves the reaction of 3

Biologische Aktivität

N-(3-Thienylmethyl)-1-propanamine hydrochloride is a chemical compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound has the molecular formula C₉H₁₆ClNS and is characterized by a thienylmethyl group attached to a propanamine backbone. The synthesis typically involves the reaction of 1-propanamine with 3-thienylmethyl chloride in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thienylmethyl group plays a significant role in modulating these interactions, which can lead to various pharmacological effects. The exact pathways involved depend on the biological context and target systems being studied.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.

- Antifungal Effects : Preliminary data indicate potential antifungal properties, which could be beneficial in treating fungal infections.

- Neurological Effects : As a derivative of propanamine, it may influence neurotransmitter systems, suggesting possible applications in neurological disorders .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Fungal Inhibition : Another research effort reported that this compound effectively inhibited the growth of Candida species in vitro, indicating its potential as an antifungal agent .

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter release suggest that it may modulate serotonin and norepinephrine levels, similar to other amine derivatives used in psychiatric treatments .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| N-(2-Thienylmethyl)-1-propanamine hydrochloride | C₉H₁₆ClNS | Antimicrobial activity |

| N-(4-Thienylmethyl)-1-propanamine hydrochloride | C₉H₁₆ClNS | Potential neuroactive effects |

| 2-Methyl-N-(3-thienylmethyl)-1-propanamine HCl | C₉H₁₆ClNS | Antifungal properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.